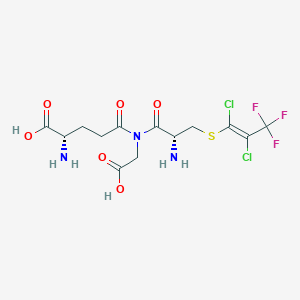

Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Strontium-based compounds have been extensively studied for their unique coordination polymers, crystal structures, and properties. These materials find applications in various fields, including materials science and coordination chemistry, due to their distinct structural and functional properties.

Synthesis Analysis

The mechanochemical synthesis of strontium-based coordination polymers involves the milling of Sr(OH)₂·8H₂O with acids like tetrafluorophthalic or phthalic acid, leading to the formation of compounds with two-dimensional coordination polymer structures. This method showcases a solvent-free, energy-efficient route to synthesize strontium dicarboxylate systems with notable thermal stabilities and surface areas (Al-Terkawi et al., 2017).

Molecular Structure Analysis

Strontium-based compounds exhibit a variety of crystal structures, from two-dimensional coordination polymers to complex three-dimensional frameworks. For instance, strontium coordination polymers have been identified to crystallize in the monoclinic space group with significant thermal stability and undergo phase transitions upon thermal treatment (Al-Terkawi et al., 2017).

Chemical Reactions and Properties

These strontium compounds show different reactivities and thermal behaviors based on their composition and structural characteristics. The fluorinated coordination polymer decomposes at 300°C, while the non-fluorinated counterpart transforms into a new phase at 400°C, demonstrating the influence of fluorination on thermal stability (Al-Terkawi et al., 2017).

Physical Properties Analysis

The physical properties, such as surface area and porosity, of strontium-based coordination polymers can be modified through thermal post-treatment. For example, the surface area of a fluorinated polymer increases after thermal treatment, indicating potential applications in gas adsorption and separation technologies (Al-Terkawi et al., 2017).

Chemical Properties Analysis

Strontium-based materials exhibit diverse chemical properties, including reactivity towards water vapor. Dynamic vapor sorption experiments suggest that these materials can undergo phase transitions that are irreversible, highlighting their potential utility in sensing and catalysis applications (Al-Terkawi et al., 2017).

Aplicaciones Científicas De Investigación

1. Medicine and Dentistry

- Application : Strontium-based nanoparticles have gained interest in the field of medicine and dentistry due to their similar property with calcium . They are used in bone regeneration, growth stimulant, and ability to stimulate calcium signaling .

2. Quantum-Gas Microscopy

- Application : Strontium is used in a quantum-gas microscope, which is an instrument that can detect individual atoms in an optical lattice in the quantum regime . This provides a new platform to study dissipative Hubbard models, quantum optics in atomic arrays, and SU(N) fermions at the microscopic level .

- Methods : The quantum gas is confined by a two-dimensional in-plane lattice and a light-sheet potential, which operate at the strontium clock-magic wavelength of 813.4 nm . Fluorescence imaging is realized using the broad 461-nm transition, which provides high spatial resolution . Simultaneously, attractive Sisyphus cooling is performed with the narrow 689-nm intercombination line .

- Results : The atomic occupation is reconstructed from the fluorescence images, obtaining imaging fidelities above 94% . A 84Sr superfluid in the Bose-Hubbard regime is realized, and its interference pattern upon expansion, a probe of phase coherence, is observed with single-atom resolution .

Propiedades

IUPAC Name |

strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H2F6O2.Sr/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVXBFHXVKDJRZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

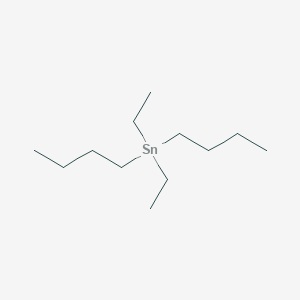

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sr+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F12O4Sr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380164 |

Source

|

| Record name | AGN-PC-0BIRRE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate | |

CAS RN |

121012-89-3 |

Source

|

| Record name | AGN-PC-0BIRRE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Aminomethyl)phenyl]acetic Acid](/img/structure/B56386.png)

![(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B56401.png)

![Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-](/img/structure/B56403.png)